![molecular formula C20H21ClN2O B14163029 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol CAS No. 925217-83-0](/img/structure/B14163029.png)
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Chlorophenyl Group: The piperidine ring is then substituted with a 2-chlorophenyl group using a nucleophilic substitution reaction.
Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction, such as a Friedel-Crafts alkylation, where the indole is alkylated with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring or the indole moiety, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the piperidine ring or indole moiety.
Substitution: Compounds with various substituents replacing the chlorine atom on the chlorophenyl group.
Scientific Research Applications
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may play a crucial role in binding to these targets, while the piperidine ring and chlorophenyl group contribute to the overall activity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A structurally similar compound with a chlorophenyl group on the piperidine ring.
1H-Indole-3-acetic acid: Contains the indole moiety but lacks the piperidine ring and chlorophenyl group.
Uniqueness
4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol is unique due to its combination of a piperidine ring, chlorophenyl group, and indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
925217-83-0 |
|---|---|
Molecular Formula |
C20H21ClN2O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C20H21ClN2O/c21-18-7-3-2-6-17(18)20(24)9-11-23(12-10-20)14-15-13-22-19-8-4-1-5-16(15)19/h1-8,13,22,24H,9-12,14H2 |
InChI Key |
UOVZXNPDZHFAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2Cl)O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)
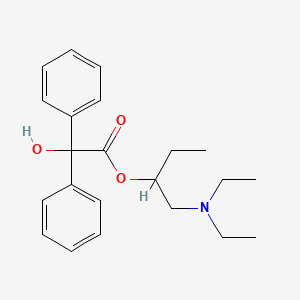

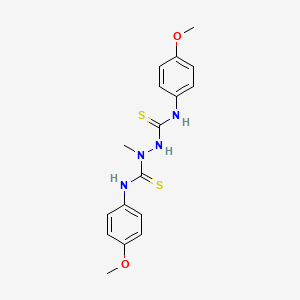

![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)
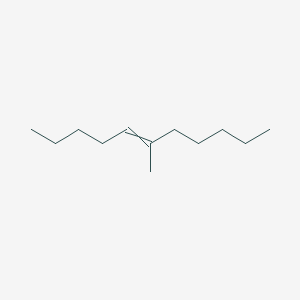


![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
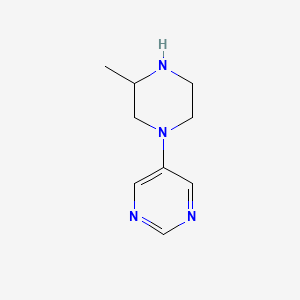
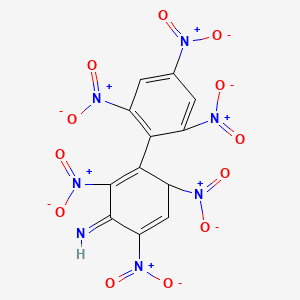
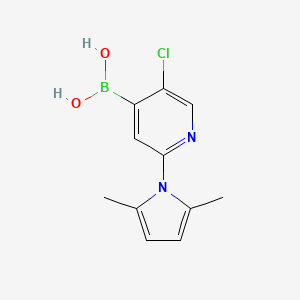
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
